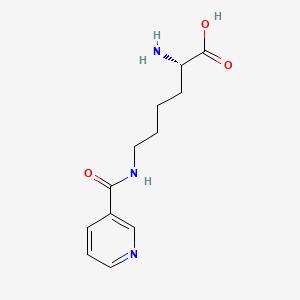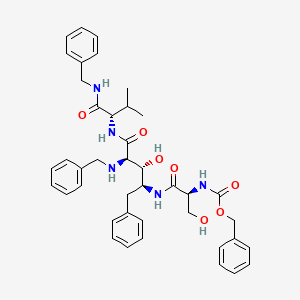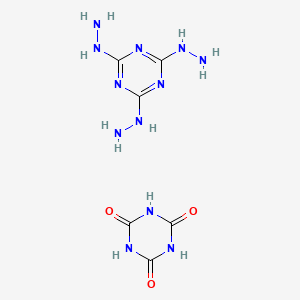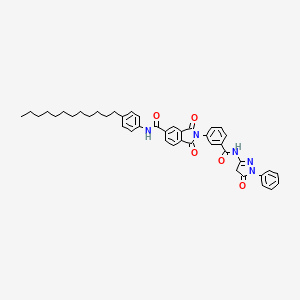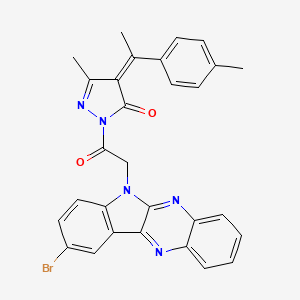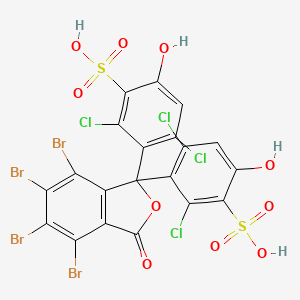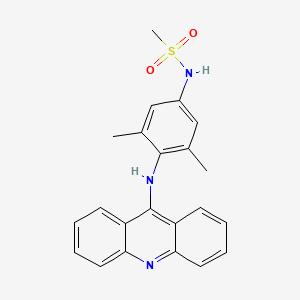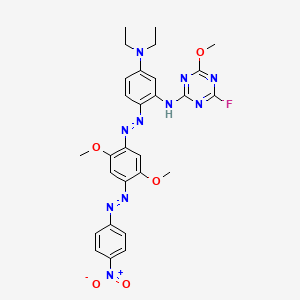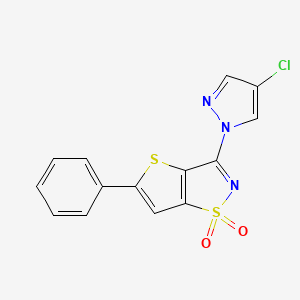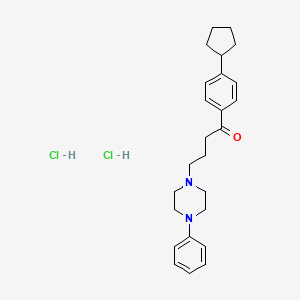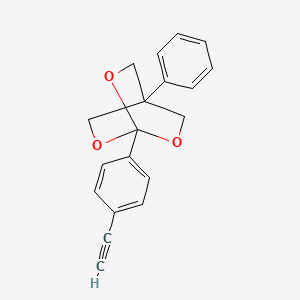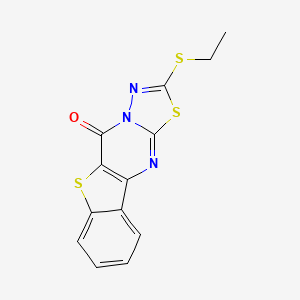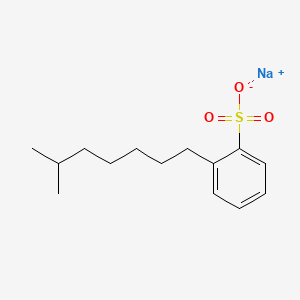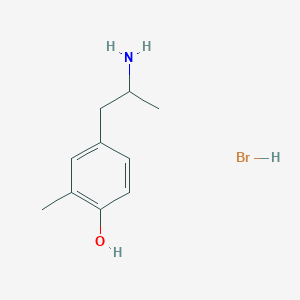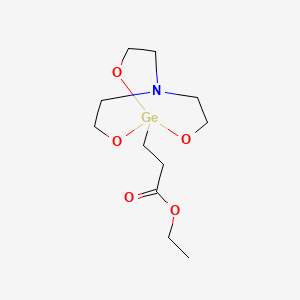
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane-1-propanoic acid, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane-1-propanoic acid, ethyl ester is a complex organogermanium compound It is characterized by its unique bicyclic structure, which includes germanium, oxygen, nitrogen, and carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane-1-propanoic acid, ethyl ester typically involves the reaction of germanium tetrachloride with triethanolamine under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted with ethyl acrylate to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require the presence of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane-1-propanoic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield germanium oxides, while reduction reactions can produce germanium hydrides. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane-1-propanoic acid, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organogermanium compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in enhancing the bioavailability of certain drugs.
Industry: The compound is used in the production of advanced materials, including germanium-containing polymers and coatings.
作用机制
The mechanism by which 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane-1-propanoic acid, ethyl ester exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound is similar in structure but contains silicon instead of germanium.
1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane: This derivative contains an isothiocyanate group, which imparts different chemical properties.
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Another similar compound with a phenyl group and silicon instead of germanium.
Uniqueness
The uniqueness of 2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane-1-propanoic acid, ethyl ester lies in its germanium content, which imparts distinct chemical and biological properties compared to its silicon analogs
属性
CAS 编号 |
71716-21-7 |
|---|---|
分子式 |
C11H21GeNO5 |
分子量 |
319.92 g/mol |
IUPAC 名称 |
ethyl 3-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoate |
InChI |
InChI=1S/C11H21GeNO5/c1-2-15-11(14)3-4-12-16-8-5-13(6-9-17-12)7-10-18-12/h2-10H2,1H3 |
InChI 键 |
DXXIEXXMFOINQL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC[Ge]12OCCN(CCO1)CCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


